molecular formula C11H12ClN3OS B2922067 2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one CAS No. 919724-94-0

2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one

Cat. No.: B2922067
CAS No.: 919724-94-0
M. Wt: 269.75
InChI Key: ZLAZJJIRUXIEIS-UHFFFAOYSA-N
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Description

2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 7-chloro group and a 2-{[(2-aminoethyl)sulfanyl]methyl} side chain. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one typically involves the reaction of 7-chloro-3,4-dihydroquinazolin-4-one with 2-{[(2-aminoethyl)sulfanyl]methyl} reagents under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Additionally, industrial methods may incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine, at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-aminoethyl)sulfanyl]methyl}-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
  • 2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one

Uniqueness

2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one is unique due to the presence of the 7-chloro substituent, which can significantly influence its biological activity and chemical reactivity. This compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable candidate for various scientific research applications.

Properties

IUPAC Name

2-(2-aminoethylsulfanylmethyl)-7-chloro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c12-7-1-2-8-9(5-7)14-10(15-11(8)16)6-17-4-3-13/h1-2,5H,3-4,6,13H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAZJJIRUXIEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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